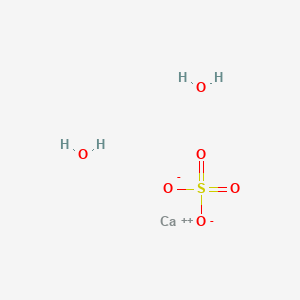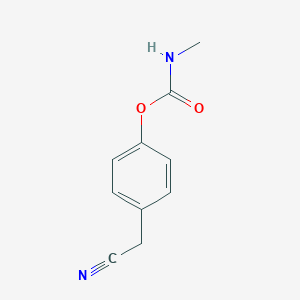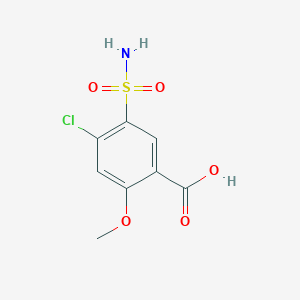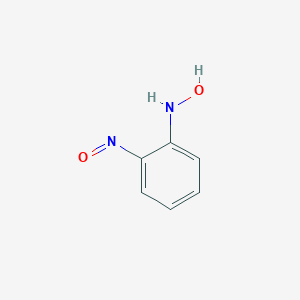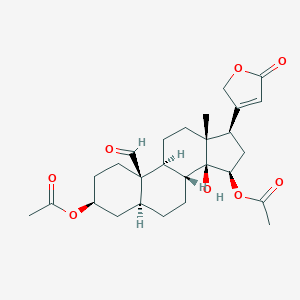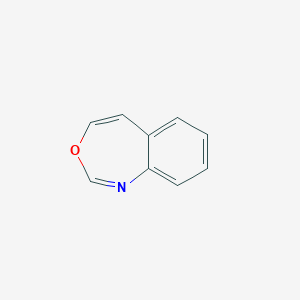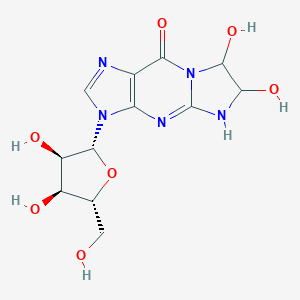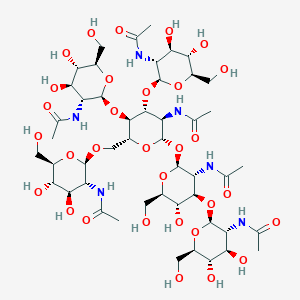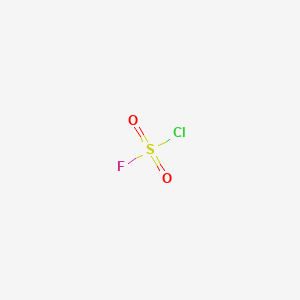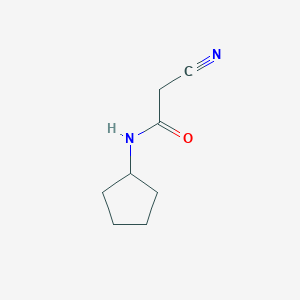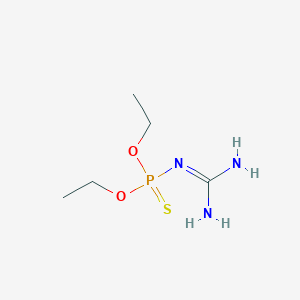
N-Amidinophosphoramidothioic acid O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amidinophosphoramidothioic acid O,O-diethyl ester, commonly known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research. DEPA is a phosphorothioate compound that acts as a cholinesterase inhibitor. It has been extensively studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
DEPA acts as a cholinesterase inhibitor, specifically inhibiting the activity of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. DEPA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
DEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, increase acetylcholine levels in the brain, and have antioxidant properties. DEPA has also been shown to have anti-inflammatory effects and may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential application in the treatment of neurological disorders. However, there are also some limitations to its use. DEPA can be toxic at high concentrations, and its effects may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several future directions for research on DEPA. One area of interest is the development of more potent and selective cholinesterase inhibitors based on the structure of DEPA. Another area of interest is the study of DEPA's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanisms underlying DEPA's neuroprotective effects and its potential as a treatment for neurological disorders.
Métodos De Síntesis
DEPA can be synthesized using a variety of methods, including the reaction of diethyl phosphorochloridate with thiourea in the presence of a base. Another method involves the reaction of diethyl phosphorochloridate with ammonium thiocyanate in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DEPA has been extensively studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Propiedades
Número CAS |
10539-37-4 |
|---|---|
Nombre del producto |
N-Amidinophosphoramidothioic acid O,O-diethyl ester |
Fórmula molecular |
C5H14N3O2PS |
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
2-diethoxyphosphinothioylguanidine |
InChI |
InChI=1S/C5H14N3O2PS/c1-3-9-11(12,10-4-2)8-5(6)7/h3-4H2,1-2H3,(H4,6,7,8,12) |
Clave InChI |
QOSLJPRIJQEMPD-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N=C(N)N)OCC |
SMILES canónico |
CCOP(=S)(N=C(N)N)OCC |
Otros números CAS |
10539-37-4 |
Sinónimos |
N-Amidinophosphoramidothioic acid O,O-diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



